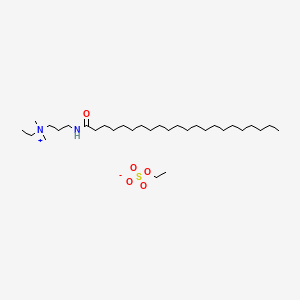
2-(methoxymethyl)-N,6-dimethylaniline
Übersicht
Beschreibung
2-(Methoxymethyl)-N,6-dimethylaniline, also known as MMDA, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive drug that has been used for its hallucinogenic properties. MMDA is structurally similar to mescaline, a natural hallucinogen found in certain cacti. The synthesis of MMDA involves the reaction of 2-methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Characterization
2,6-Dimethylaniline derivatives play a critical role as intermediates in organic synthesis, including the synthesis of DNA adducts, demonstrating the compound's utility in studying carcinogenicity and DNA damage mechanisms. Gonçalves et al. (2001) synthesized DNA adducts from 2,6-dimethylaniline to investigate its potential carcinogenicity, highlighting the chemical's role in forming hemoglobin adducts similar to arylamine carcinogens (Gonçalves, Beland, & Marques, 2001). Additionally, Crich and Rumthao (2004) utilized derivatives of 2-methoxy-3,4-dimethyl-5-nitrophenol in the radical arylation of benzene to synthesize carbazomycin B, underscoring the versatility of methoxydimethylaniline compounds in synthetic chemistry (Crich & Sochanchingwung Rumthao, 2004).
Environmental Chemistry and Toxicology
Research on 2,6-dimethylaniline derivatives also extends to environmental chemistry and toxicology. Masomboon, Ratanatamskul, and Lu (2009) studied the degradation of 2,6-dimethylaniline by the Fenton process, revealing insights into the environmental impact and removal efficiency of this compound from wastewater (Masomboon, Ratanatamskul, & Lu, 2009). This research is vital for understanding the environmental pathways and remediation strategies for methoxydimethylaniline derivatives.
Photophysics and Photochemistry
The photophysical properties of derivatives of 2-(methoxymethyl)-N,6-dimethylaniline have been investigated for applications in material science and sensor technology. For example, Ghosh et al. (2013) explored the photophysics of two de novo designed hydrogen bond-sensitive derivatives, revealing their potential use in fluorescent sensors and materials science due to their sensitivity to solvent polarity and hydrogen bonding (Ghosh, Mitra, Saha, & Basu, 2013).
Catalysis and Chemical Reactions
2,6-Dimethylaniline derivatives find applications in catalysis, demonstrating the broad utility of these compounds in facilitating or enhancing chemical reactions. For instance, Barthos et al. (2007) reported on the catalytic activity of Mo2C/ZSM-5 catalysts in the aromatization of methanol and methylation of benzene, a process that could involve methoxydimethylaniline derivatives as intermediates or catalyst modifiers (Barthos, Bánsági, Süli Zakar, & Solymosi, 2007).
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-N,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-4-6-9(7-12-3)10(8)11-2/h4-6,11H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMSSFJXQDPVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)COC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650021 | |
| Record name | 2-(Methoxymethyl)-N,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethyl)-N,6-dimethylaniline | |
CAS RN |
941294-11-7 | |
| Record name | 2-(Methoxymethyl)-N,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methoxymethyl)-N,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 5-methyl-7-(1-methylethyl)-](/img/structure/B1615140.png)


![2-Chloroethyl 2-[[3-[[4-[[4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylbenzoate](/img/no-structure.png)
![2,4-dihydro-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]-3H-pyrazol-3-one](/img/structure/B1615146.png)


![Benzoic acid, 2-[2-[8-[[4-chloro-6-[[4-(6-methyl-7-sulfo-2-benzothiazolyl)phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:4)](/img/structure/B1615151.png)





![Ethanesulfonyl fluoride, 2-[1-[difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with tetrafluoroethene](/img/structure/B1615163.png)